Gelsedine, 11-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gelsedine, 11-methoxy- involves several steps, starting from simpler precursors. One common approach is the total synthesis from koumine-type alkaloids . The synthetic route typically involves the formation of the core structure through a series of cyclization and rearrangement reactions . Key reagents used in these reactions include trimethylsilyl cyanide and diazabicycloundecene .
Industrial Production Methods: Most production is likely carried out in research laboratories rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Gelsedine, 11-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of Gelsedine, 11-methoxy- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from the reactions of Gelsedine, 11-methoxy- depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce simpler alkaloid structures .
Scientific Research Applications
Gelsedine, 11-methoxy- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex alkaloid synthesis . In biology, it is studied for its potential pharmacological activities, including anti-tumor, immunosuppressive, and analgesic effects . In medicine, it is being investigated for its potential therapeutic uses, although it is not yet widely used in clinical practice . In industry, its applications are limited due to the complexity of its synthesis .
Mechanism of Action
The mechanism of action of Gelsedine, 11-methoxy- involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Gelsedine, 11-methoxy- is unique among Gelsemium alkaloids due to its specific structural features and biological activities . Similar compounds include gelsemine, koumine, and humantenine, which also belong to the Gelsemium alkaloid family . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQHYIWKHVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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